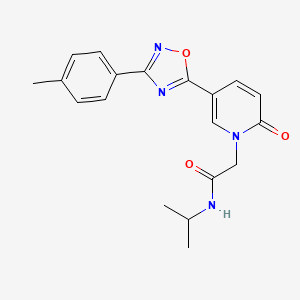

N-isopropyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

描述

属性

IUPAC Name |

2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-12(2)20-16(24)11-23-10-15(8-9-17(23)25)19-21-18(22-26-19)14-6-4-13(3)5-7-14/h4-10,12H,11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEJBRQYIWVMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following comparison focuses on key analogs reported in recent literature, emphasizing structural variations, physicochemical properties, and biological relevance. Data are derived from synthetic protocols, spectroscopic characterization, and activity studies .

Table 1: Structural and Physicochemical Properties of Selected Analogs

Key Observations:

11ak (pyridin-3-yl substituent) exhibits a lower molecular weight (409.2) and melting point (121.5–123.7°C), suggesting reduced crystallinity compared to bulkier analogs .

Isomer Ratios and Stability :

- Compounds like 11g and 11i exhibit isomer ratios (4:1 and 3:1, respectively) in their ¹H NMR spectra, likely due to restricted rotation around the amide bond. The target compound’s isomerism remains unreported but may follow similar trends .

Purity and Synthetic Yield :

- 11ap demonstrates exceptional purity (99.3%) and high synthetic yield (87%), indicating optimized reaction conditions for p-tolyl-containing derivatives .

Key Findings:

- Chlorophenyl vs. p-Tolyl : 11i (4-chlorophenyl) shows weaker activity (IC50 = 8.7 nM) than 11ap (IC50 = 6.2 nM), suggesting that electron-donating groups (e.g., p-tolyl) enhance proteasome binding .

- Heteroaromatic Substitutions : Pyridinyl/pyrimidinyl substituents (e.g., 11ak , 11al ) exhibit moderate activity (IC50 ~10–20 nM), likely due to π-π stacking interactions with proteasome active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。